

Metaflumizone: A Technical Guide to its Classification as a Semicarbazone Insecticide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Metaflumizone

Cat. No.: B3430643

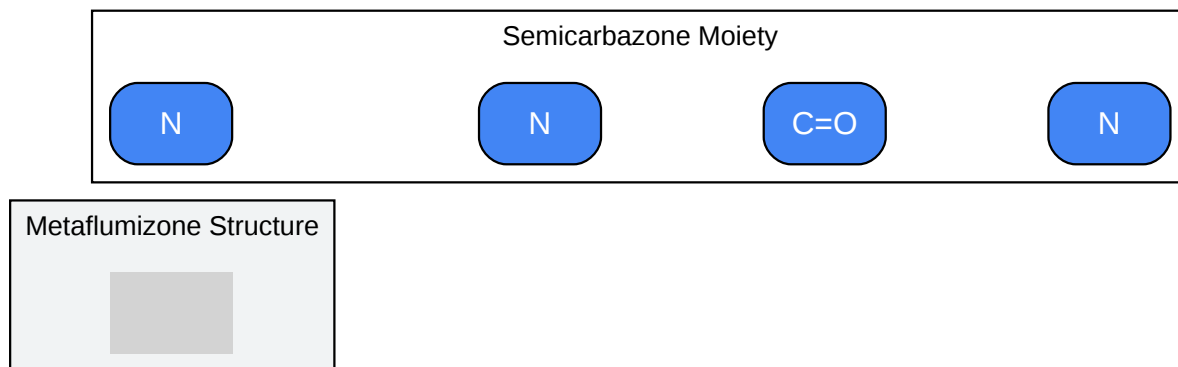
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Introduction

Metaflumizone is a broad-spectrum insecticide classified under the semicarbazone chemical class.[1][2][3][4] Discovered in the early 1990s by Nihon Nohyaku and co-developed with BASF, it represents a significant advancement in insecticide chemistry, stemming from earlier pyrazoline sodium channel blocker insecticides but with markedly improved mammalian safety.[5][6][7] Its unique mode of action, which does not necessitate bioactivation, sets it apart from many other insecticides.[8][9][10] The Insecticide Resistance Action Committee (IRAC) has placed **metaflumizone** in its own distinct group, 22B, as a voltage-dependent sodium channel blocker.[3][8] This guide provides a detailed technical overview of **metaflumizone**, focusing on the chemical, biological, and experimental data that underpin its classification.

Chemical Structure and Physicochemical Properties

Metaflumizone is chemically identified as (EZ)-2'-[2-(4-cyanophenyl)-1-(α,α,α -trifluoro-m-tolyl)ethylidene]-4-(trifluoromethoxy)carbanilohydrazide.[1][7] The molecule exists as a mixture of E and Z isomers, typically in a 9:1 ratio, with the E-isomer being the more biologically active form.[1][4] The defining feature of its structure is the semicarbazone moiety, which is crucial for its insecticidal activity.



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Caption: Chemical structure of **Metaflumizone** highlighting the core semicarbazone group.

Table 1: Physicochemical Properties of **Metaflumizone**

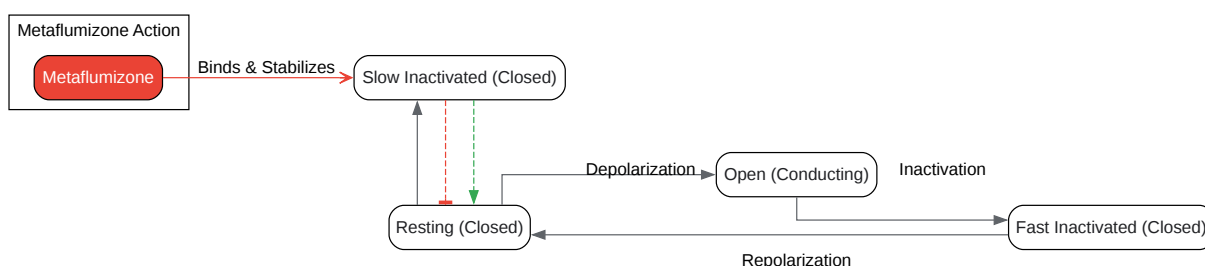
Property	Value	Reference
Molecular Formula	C ₂₄ H ₁₆ F ₆ N ₄ O ₂	[3][11]
Molar Mass	506.4 g/mol	[3][11]
CAS Number	139968-49-3	[11]
Appearance	White crystalline solid	
Water Solubility	< 0.1 mg/mL (insoluble)	[12]
Log P (octanol-water)	4.7	
Vapor Pressure	1.2 x 10 ⁻⁹ Pa at 20°C	

Mode of Action: Voltage-Dependent Sodium Channel Blockade

The insecticidal action of **metaflumizone** is primarily due to the blockage of voltage-dependent sodium channels in the nervous system of target insects, leading to a state of "flaccid paralysis"

and eventual death.[1][3][13] Unlike other insecticides that may require metabolic activation to become toxic, **metaflumizone** is active in its parent form.[9][10]

Metaflumizone exhibits a state-dependent blocking mechanism, meaning it preferentially binds to and stabilizes the sodium channels in their slow-inactivated, non-conducting state.[3][5][6][14][15] This action prevents the channels from returning to a resting state, thereby blocking the propagation of nerve impulses. This is a characteristic shared with other sodium channel blocker insecticides (SCBIs).[5][6][16] However, **metaflumizone** also shows some distinct interactions, such as affecting the voltage dependence of activation, which suggests a potential interaction with the resting state of the channels as well.[14][15] This unique mode of action is the basis for its classification by IRAC in a separate group (22B), which helps in resistance management strategies as it shows no cross-resistance with other insecticide classes like pyrethroids, organophosphates, or carbamates.[8][9][13]



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Caption: **Metaflumizone**'s mode of action on voltage-gated sodium channel states.

Experimental Protocols and Evidence

The classification and understanding of **metaflumizone**'s mode of action are supported by extensive experimental data derived from electrophysiological studies and insecticidal bioassays.

Electrophysiological Studies

These studies are crucial for demonstrating the direct effect of **metaflumizone** on nerve cell function.

Protocol: Two-Electrode Voltage-Clamp (TEVC) on *Xenopus* oocytes

- **Oocyte Preparation:** *Xenopus laevis* oocytes are harvested and treated with collagenase to remove the follicular cell layer.
- **cRNA Injection:** Oocytes are injected with cRNA encoding for specific insect (e.g., from *Manduca sexta* or *Apis mellifera*) or mammalian voltage-gated sodium channel subunits.[\[5\]](#)
[\[17\]](#)
- **Incubation:** Injected oocytes are incubated for 2-7 days to allow for channel protein expression.
- **Electrophysiological Recording:**
 - An oocyte is placed in a recording chamber and perfused with a standard saline solution.
 - Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.
 - A voltage-clamp amplifier is used to hold the membrane at a specific potential (e.g., -90 mV).
 - Voltage protocols are applied to elicit sodium currents. To study state-dependence, the holding potential is varied to favor different channel states (resting, inactivated).
- **Compound Application:** **Metaflumizone**, dissolved in a suitable solvent like DMSO and diluted in the perfusion solution, is applied to the oocyte.
- **Data Analysis:** The sodium currents are recorded before and after the application of **metaflumizone**. The degree of current inhibition at different holding potentials and pulse protocols is analyzed to determine the affinity of **metaflumizone** for the different states of the sodium channel.[\[14\]](#)

Key Findings: Studies using this protocol have confirmed that **metaflumizone** potently blocks insect sodium channels and does so by binding with high affinity to the slow-inactivated state.

[\[5\]](#)[\[6\]](#)

Insecticidal Bioassays

Bioassays are used to determine the efficacy of **metaflumizone** against target insect pests.

Protocol: Topical Application Bioassay

- **Insect Rearing:** A susceptible laboratory strain of the target insect (e.g., *Spodoptera frugiperda*, *Leptinotarsa decemlineata*) is reared under controlled conditions. Third-instar larvae are commonly used.
- **Insecticide Preparation:** Technical grade **metaflumizone** is dissolved in a volatile solvent like acetone to prepare a stock solution.[\[18\]](#) A series of dilutions are made to create a range of concentrations.
- **Application:** A micro-applicator is used to apply a precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal thoracic region of individual larvae.[\[18\]](#) A control group is treated with the solvent alone.
- **Incubation:** Treated insects are placed in individual containers with a food source (e.g., a leaf disc) and maintained under controlled temperature and humidity.
- **Mortality Assessment:** Mortality is recorded at specific time intervals, typically 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
- **Data Analysis:** The mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the lethal concentration or dose required to kill 50% of the test population (LC₅₀ or LD₅₀).

Quantitative Data

Insecticidal Efficacy

Metaflumizone is effective against a wide range of chewing insect pests, particularly Lepidoptera and Coleoptera.[\[9\]](#)[\[19\]](#)

Table 2: Efficacy of **Metaflumizone** Against Selected Insect Pests

Target Pest	Life Stage	Bioassay Method	Efficacy Metric (LC ₅₀)	Reference
Fall Armyworm (Spodoptera frugiperda)	3rd Instar Larva	Diet Incorporation	0.86 µg/g (at 72h)	[20]
Colorado Potato Beetle (Leptinotarsa decemlineata)	Younger Larva	Leaf Dip	0.28 mg/kg	[20]
Colorado Potato Beetle (Leptinotarsa decemlineata)	Older Larva	Leaf Dip	0.31 mg/kg	[20]
Argentine Ant (Linepithema humile)	Adult	Feeding (Honey/Water Bait)	100% mortality at 0.05% (4-5 days)	[13]
Red Imported Fire Ant (Solenopsis invicta)	Adult	Broadcast Bait	>80% reduction at 0.063% (7 days)	[13]

Mammalian Toxicology

A key feature of **metaflumizone** is its favorable toxicological profile in mammals, which distinguishes it from earlier sodium channel blockers.[\[2\]](#)[\[5\]](#)

Table 3: Summary of Mammalian Toxicological Data for **Metaflumizone**

Study Type	Species	Route	Value	Reference
Acute Oral LD ₅₀	Rat	Oral	>5000 mg/kg bw	[1][21]
Acute Dermal LD ₅₀	Rat	Dermal	>5000 mg/kg bw	[21]
Acute Inhalation LC ₅₀	Rat	Inhalation	>5.2 mg/L	[1][21]
Skin Irritation	Rabbit	Dermal	Not an irritant	[1][22]
Eye Irritation	Rabbit	Ocular	Non- to slightly irritating	[1]
Skin Sensitization	Guinea Pig	Dermal	Not a sensitizer	[1][22]
Chronic Toxicity (1-year)	Dog	Oral	NOAEL: 12 mg/kg/day	[22]
Carcinogenicity	Rat, Mouse	Oral	No evidence of oncogenicity	[1][22]
Genotoxicity	In vitro & In vivo	N/A	No genotoxic potential	[1][22]
Reproductive/Developmental Toxicity	Rat, Rabbit	Oral	Not selectively toxic to offspring or fetus; not teratogenic	[22]

NOAEL: No Observed Adverse Effect Level

Synthesis Overview

The synthesis of **metaflumizone** is typically achieved through a condensation reaction. The key intermediates are m-trifluoromethylphenyl-4-nitrilebenzylketone and p-trifluoromethoxyphenylaminohydrazide. These compounds are reacted in a water-insoluble organic solvent with a suitable catalyst at elevated temperatures (80-140°C) for 1 to 3 hours.[2] The water generated during the reaction is removed to drive the reaction to completion.[2]

Conclusion

The classification of **metaflumizone** as a semicarbazone insecticide is unequivocally supported by its chemical structure, which contains the characteristic semicarbazone functional group. Its mode of action has been thoroughly elucidated through extensive electrophysiological and toxicological research. This body of evidence confirms that **metaflumizone** acts as a potent, state-dependent blocker of voltage-gated sodium channels in insects. Its high efficacy against key pests, coupled with a low acute toxicity profile in mammals and a unique IRAC classification, establishes **metaflumizone** as a valuable tool in integrated pest management and insecticide resistance management programs.

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- To cite this document: BenchChem. [Metaflumizone: A Technical Guide to its Classification as a Semicarbazone Insecticide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3430643#metaflumizone-classification-as-a-semicarbazone-insecticide]

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